N-acetyl-D-talosamine-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

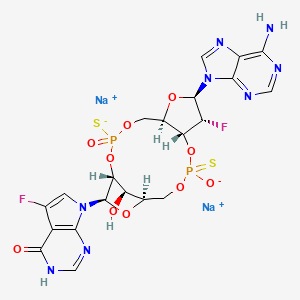

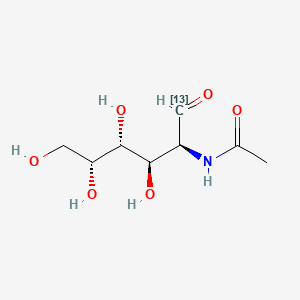

N-acétyl-D-talosamine-13C: est un composé marqué par un isotope stable, spécifiquement une version marquée au 13C du L-Talose . Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine, en raison de ses propriétés et de ses applications uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du N-acétyl-D-talosamine-13C implique l’incorporation d’un isotope 13C dans la molécule de L-Talose. Ce processus nécessite généralement un équipement et des conditions spécialisés pour garantir le placement précis de l’isotope .

Méthodes de production industrielle : La production industrielle du N-acétyl-D-talosamine-13C est généralement effectuée dans des installations spécialisées équipées pour manipuler des composés marqués par des isotopes. Le processus de production implique l’utilisation d’isotopes lourds stables de l’hydrogène, du carbone et d’autres éléments, qui sont incorporés dans les molécules médicamenteuses comme traceurs pour la quantification au cours du processus de développement de médicaments .

Analyse Des Réactions Chimiques

Types de réactions : Le N-acétyl-D-talosamine-13C peut subir diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure et les propriétés du composé pour des applications de recherche spécifiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le N-acétyl-D-talosamine-13C comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions réactionnelles varient en fonction du résultat souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux produits formés : Les principaux produits formés à partir des réactions du N-acétyl-D-talosamine-13C dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Ces produits sont souvent utilisés comme intermédiaires dans une synthèse chimique ultérieure ou comme produits finaux à des fins de recherche .

Applications de recherche scientifique

Chimie : En chimie, le N-acétyl-D-talosamine-13C est utilisé comme traceur pour la quantification au cours du processus de développement de médicaments. Son marquage par un isotope stable permet une mesure et une analyse précises des réactions et des voies chimiques .

Biologie : En recherche biologique, le N-acétyl-D-talosamine-13C est utilisé pour étudier l’analyse du flux métabolique (AFM) et d’autres processus biochimiques. Son incorporation dans les molécules biologiques aide les chercheurs à suivre et à quantifier les voies métaboliques .

Médecine : En médecine, le N-acétyl-D-talosamine-13C est utilisé dans les études pharmacocinétiques et métaboliques. Le marquage par un isotope stable fournit des informations précieuses sur l’absorption, la distribution, le métabolisme et l’excrétion des médicaments .

Industrie : Dans le secteur industriel, le N-acétyl-D-talosamine-13C est utilisé dans la production de composés marqués par des isotopes pour diverses applications, notamment le développement de médicaments et le contrôle de la qualité .

Applications De Recherche Scientifique

Chemistry: In chemistry, N-acetyl-D-talosamine-13C is used as a tracer for quantitation during the drug development process. Its stable isotope labeling allows for precise measurement and analysis of chemical reactions and pathways .

Biology: In biological research, this compound is used to study metabolic flux analysis (MFA) and other biochemical processes. Its incorporation into biological molecules helps researchers track and quantify metabolic pathways .

Medicine: In medicine, this compound is used in pharmacokinetic and metabolic studies. The stable isotope labeling provides valuable information on the absorption, distribution, metabolism, and excretion of drugs .

Industry: In the industrial sector, this compound is used in the production of isotope-labeled compounds for various applications, including drug development and quality control .

Mécanisme D'action

Le mécanisme d’action du N-acétyl-D-talosamine-13C implique son incorporation dans les molécules médicamenteuses comme traceur d’isotope stable. Cette incorporation permet aux chercheurs de suivre et de quantifier les voies métaboliques et les profils pharmacocinétiques des médicaments. Les cibles moléculaires et les voies impliquées dépendent de l’application et de l’orientation de la recherche spécifiques .

Comparaison Avec Des Composés Similaires

Composés similaires :

- N-acétyl-D-allosamine

- N-acétyl-D-glucosamine

- N-acétyl-D-galactosamine

Comparaison : Le N-acétyl-D-talosamine-13C est unique en raison de son marquage au 13C, qui offre une stabilité et une précision accrues dans les applications de recherche. Comparé à d’autres composés similaires, le N-acétyl-D-talosamine-13C offre des avantages distincts en termes de son utilisation comme traceur pour la quantification et sa capacité à fournir des informations détaillées sur les processus métaboliques et pharmacocinétiques .

Propriétés

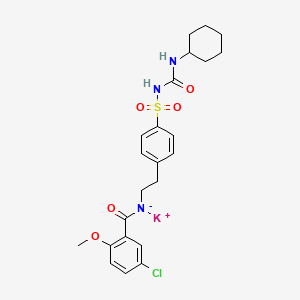

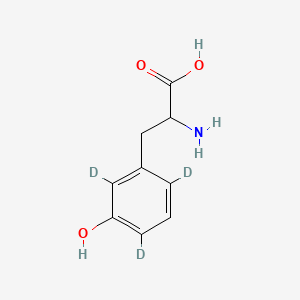

Formule moléculaire |

C8H15NO6 |

|---|---|

Poids moléculaire |

222.20 g/mol |

Nom IUPAC |

N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i2+1 |

Clé InChI |

MBLBDJOUHNCFQT-IUHGHJNCSA-N |

SMILES isomérique |

CC(=O)N[C@H]([13CH]=O)[C@H]([C@H]([C@@H](CO)O)O)O |

SMILES canonique |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.